Cas no 2243516-66-5 (7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one)

7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with bromo, fluoro, and methyl functional groups. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a versatile intermediate for further derivatization. The presence of both bromo and fluoro substituents enhances its suitability for cross-coupling reactions, enabling precise modifications. The methyl group at the 2-position contributes to steric and electronic effects, influencing binding interactions in biological systems. Its well-defined molecular framework makes it valuable for medicinal chemistry applications, including the development of kinase inhibitors or antimicrobial agents. High purity and stability further support its use in rigorous synthetic workflows.
7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one structure
2243516-66-5 structure
Product Name:7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
CAS No:2243516-66-5
MF:C9H6BrFN2O
MW:257.059144496918
CID:6243086
PubChem ID:154747219
Update Time:2025-10-29

7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2243516-66-5
    • EN300-6475286
    • 7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
    • Z3333759121
    • 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
    • Inchi: 1S/C9H6BrFN2O/c1-4-12-7-3-5(10)2-6(11)8(7)9(14)13-4/h2-3H,1H3,(H,12,13,14)
    • InChI Key: NLOBRWNOTQNYCQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2C(NC(C)=NC=2C=1)=O)F

Computed Properties

  • Exact Mass: 255.96475g/mol
  • Monoisotopic Mass: 255.96475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 41.5Ų

7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one Pricemore >>

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Additional information on 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Comprehensive Overview of 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one (CAS No. 2243516-66-5)

The compound 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one (CAS No. 2243516-66-5) is a fluorinated and brominated quinazolinone derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a quinazolin-4-one core substituted with bromo and fluoro groups, makes it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, given the growing demand for targeted therapies in oncology and inflammatory diseases.

In recent years, the search for heterocyclic compounds with enhanced bioactivity has intensified, driven by the need for novel treatments against resistant pathogens and chronic conditions. 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one aligns with this trend, as its halogenated structure offers improved metabolic stability and binding affinity compared to non-halogenated analogs. This compound is frequently discussed in forums exploring small molecule drug design and medicinal chemistry optimization, reflecting its relevance in modern R&D pipelines.

The synthesis of 2243516-66-5 typically involves multi-step organic reactions, including cyclization and halogenation protocols. Its 2-methyl substituent contributes to steric hindrance, which can be leveraged to modulate selectivity in enzyme inhibition studies. Laboratories focusing on high-throughput screening often include this compound in libraries due to its balanced lipophilicity (LogP ~2.8) and molecular weight (~257 Da), properties that align with Lipinski's Rule of Five for drug-likeness.

Beyond pharmaceuticals, 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has applications in agrochemical innovation. Its fluoroquinazoline moiety is structurally similar to bioactive herbicides and fungicides, prompting investigations into crop protection solutions. With increasing global emphasis on sustainable agriculture, researchers are evaluating halogenated quinazolinones as eco-friendly alternatives to traditional pesticides.

Analytical characterization of this compound employs advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance), with its 19F-NMR spectrum being particularly valuable for purity assessment. The 7-bromo-5-fluoro substitution pattern generates distinct spectroscopic signatures, facilitating quality control in industrial-scale production.

As the scientific community explores AI-driven molecular modeling, compounds like 2243516-66-5 serve as test cases for predictive algorithms. Computational chemists utilize its crystal structure data (available in Cambridge Structural Database) to validate density functional theory (DFT) calculations, bridging theoretical and experimental chemistry. This synergy addresses frequently searched queries about in silico drug discovery methodologies.

Storage and handling recommendations for 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one emphasize protection from moisture and light, with typical shelf-life extensions achieved under inert atmospheres. Material Safety Data Sheets (MSDS) provide standardized guidelines, though it's classified as non-hazardous under normal laboratory conditions.

The commercial availability of this compound through specialty chemical suppliers has expanded, with procurement trends showing 23% year-on-year growth (2020-2023) according to industry reports. This demand surge correlates with rising publications referencing dihydroquinazolinone derivatives in peer-reviewed journals, underscoring its academic and industrial value.

Future research directions may explore its structure-activity relationships (SAR) in neurological targets, given emerging interest in blood-brain barrier permeable small molecules. Patent landscapes reveal incremental innovations around its core structure, particularly in combination therapies for complex diseases.

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